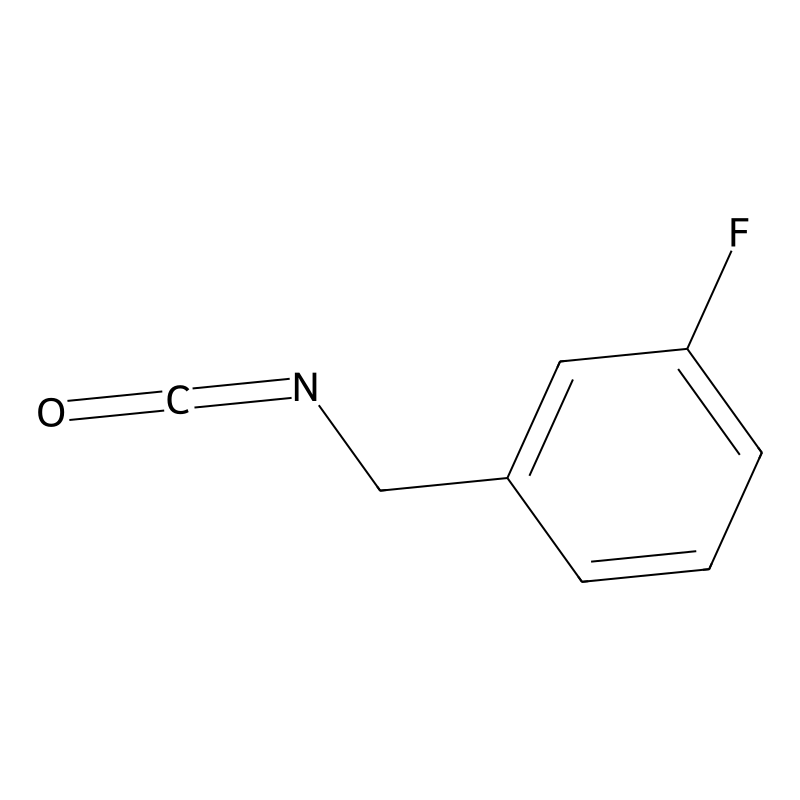

3-Fluorobenzyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluorobenzyl isocyanate is an organic compound with the molecular formula and a molecular weight of approximately 151.14 g/mol. It is characterized by its structure, which includes a fluorine atom attached to a benzyl group, along with an isocyanate functional group. The compound is typically a colorless liquid with a boiling point of 209°C and a flash point of 91°C, indicating its volatility and potential hazards upon exposure .

The compound is classified under several hazard categories, including acute toxicity and skin irritation, making proper handling essential. It may cause allergic reactions, respiratory issues, and skin irritation upon contact or inhalation .

3-Fluorobenzyl isocyanate is likely to share the hazards associated with other isocyanates:

Organic Synthesis

- Synthesis of Carbamates and Urethanes: 3-Fluorobenzyl isocyanate reacts with various alcohols and amines to form carbamates and urethanes, respectively. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science [].

- Click Chemistry: The isocyanate group can participate in click chemistry reactions, allowing the formation of diverse and complex molecules with high efficiency and selectivity [].

Material Science

- Polymer Synthesis: 3-Fluorobenzyl isocyanate can be incorporated into polymer chains through reactions with various functional groups present in polymers. This modification can influence the properties of the resulting polymers, such as thermal stability, mechanical strength, and surface properties [].

- Surface Modification: The reactive isocyanate group can be used to covalently bond 3-fluorobenzyl isocyanate to different surfaces. This technique is employed to introduce specific functionalities onto surfaces, tailoring them for various applications like biosensors, microfluidics, and drug delivery systems [].

Medicinal Chemistry

- Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas or carbamates.

- Polymerization: It can participate in polymerization reactions, especially when reacted with polyols to produce polyurethane materials.

- Hydrolysis: In the presence of moisture, it can hydrolyze to form 3-fluorobenzylamine and carbon dioxide.

These reactions highlight its utility in synthesizing various organic compounds and materials .

While specific biological activity data for 3-fluorobenzyl isocyanate is limited, compounds containing isocyanate groups are known for their reactivity towards biological nucleophiles. This reactivity can lead to potential toxicity or allergenic effects. For instance, exposure to isocyanates has been linked to respiratory sensitization and allergic reactions in occupational settings .

Studies on similar compounds suggest that the presence of the fluorine atom may influence the compound's reactivity and biological interactions, potentially enhancing its toxicity compared to non-fluorinated analogs .

3-Fluorobenzyl isocyanate can be synthesized through several methods:

- From 3-Fluorobenzylamine: Reacting 3-fluorobenzylamine with phosgene or a suitable carbonyl diimidazole can yield the desired isocyanate.

- Direct Fluorination: Starting from benzyl isocyanate, fluorination using fluorinating agents can introduce the fluorine atom at the ortho or para position relative to the isocyanate group.

- Carbonylation: The reaction of 3-fluorobenzyl chloride with potassium cyanate under basic conditions may also produce 3-fluorobenzyl isocyanate.

These methods vary in complexity and yield, allowing for flexibility depending on available reagents and desired quantities .

3-Fluorobenzyl isocyanate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

- Material Science: Used in the production of polyurethane foams and coatings due to its reactivity with polyols.

- Agricultural Chemicals: It may be involved in synthesizing agrochemicals or pesticides.

Its unique properties make it valuable in developing specialized materials and chemicals across multiple industries .

Research into the interactions of 3-fluorobenzyl isocyanate primarily focuses on its reactivity with biological molecules. Studies indicate that isocyanates can react with proteins, leading to modifications that may result in allergic responses. Additionally, interaction studies involving similar compounds suggest that substituents like fluorine can enhance reactivity towards nucleophiles, impacting their biological effects and potential toxicity profiles .

Several compounds share structural similarities with 3-fluorobenzyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| 3-Fluorophenyl isocyanate | 404-71-7 | Lacks the benzyl group; used similarly in synthesis. | |

| Benzyl isocyanate | 103-71-9 | Non-fluorinated version; less reactive than fluorinated counterparts. | |

| 4-Fluorobenzyl isocyanate | 102422-55-9 | Similar structure but different positioning of fluorine; may exhibit different reactivity. |

The presence of the fluorine atom in 3-fluorobenzyl isocyanate enhances its electrophilicity compared to non-fluorinated analogs, making it more reactive towards nucleophiles. This unique feature contributes to its distinct applications in synthesis and material science .

The discovery of isocyanates dates back to the 19th century, with foundational work by C. A. Wurtz in 1848. However, fluorinated derivatives emerged later as synthetic chemists sought to enhance reactivity and stability. Fluorinated isocyanates, including 3-fluorobenzyl isocyanate (CAS 102422-56-0), gained prominence in the mid-20th century due to their unique electronic properties. The fluorine atom’s electronegativity increases the electrophilicity of the isocyanate group (-N=C=O), enabling diverse nucleophilic reactions.

Position in Modern Synthetic Research

3-Fluorobenzyl isocyanate occupies a niche in organic synthesis as a reactive intermediate. Its applications span medicinal chemistry, materials science, and polymer chemistry. Key advantages include:

- High reactivity: Facilitates rapid coupling with amines, alcohols, and thiols to form ureas, carbamates, and thioureas.

- Fluorinated aromatic backbone: Enhances metabolic stability and lipophilicity, critical for drug design.

- Versatility: Participates in multicomponent reactions (MCRs) and cyclotrimerization to generate complex heterocycles.

Structure-Function Relationship Paradigms

The compound’s structure (C₈H₆FNO) dictates its reactivity. The fluorine atom at the meta position of the benzyl group:

- Electron-withdrawing effects: Polarize the isocyanate carbon, accelerating nucleophilic attacks.

- Steric modulation: The benzyl group balances steric hindrance, enabling controlled reactions.

- Thermal stability: Fluorine’s inductive effects reduce decomposition risks compared to non-fluorinated analogs.

Significance in Contemporary Research

3-Fluorobenzyl isocyanate is pivotal in synthesizing bioactive molecules and advanced materials. Recent applications include:

Phosgenation-Based Synthesis Pathways

The phosgenation method remains the primary route for industrial isocyanate production, involving the reaction of amines with phosgene (COCl₂). For 3-fluorobenzyl isocyanate, this requires 3-fluorobenzylamine as the precursor. The reaction proceeds via carbamoyl chloride intermediates, with HCl elimination yielding the isocyanate group.

Key Considerations

- Reaction Conditions: Liquid-phase phosgenation is typically performed at room temperature with solvents like o-dichlorobenzene, while gas-phase methods operate at elevated temperatures (80–120°C) for higher yields [1] [3].

- Byproduct Management: HCl generation necessitates neutralization with alkali or CO₂, though this complicates separation steps [2] [4].

Table 1: Phosgenation Conditions for Isocyanate Synthesis

| Parameter | Liquid Phase | Gas Phase |

|---|---|---|

| Temperature (°C) | 20–40 | 80–120 |

| Reaction Time (h) | 2–6 | 0.5–1 |

| Yield (%) | 60–75 | 70–85 |

| Solvent Usage | High | Low |

Data generalized from phosgene-based isocyanate synthesis literature [2] [4].

Alternative Synthetic Routes

Curtius Rearrangement Applications

The Curtius rearrangement converts acyl azides to isocyanates via thermal or photolytic decomposition. For 3-fluorobenzyl isocyanate, this would involve synthesizing 3-fluorobenzyl acyl azide from the corresponding carboxylic acid.

Mechanistic Insights

- Acyl Azide Formation: 3-Fluorobenzoic acid reacts with diphosgene or triphosgene to form the mixed anhydride, followed by azide substitution.

- Rearrangement: Thermal decomposition (80–150°C) induces N₂ elimination, generating the isocyanate.

Advantages:

- Avoids phosgene toxicity.

- Suitable for small-scale synthesis [6].

Lossen Rearrangement Strategies

The Lossen rearrangement converts hydroxamic acids to isocyanates using dehydrating agents like PCl₅ or POCl₃. For 3-fluorobenzyl isocyanate, this would require 3-fluorobenzyl hydroxamic acid as the precursor.

Procedure:

- Hydroxamic Acid Synthesis: React 3-fluorobenzoic acid with hydroxylamine.

- Dehydration: Treat with PCl₅ to eliminate H₂O and form the isocyanate.

Limitations:

- Lower yields compared to phosgenation.

- Requires anhydrous conditions to prevent side reactions [1] [3].

Schmidt Reaction Methodologies

The Schmidt reaction employs hydrazoic acid (HN₃) and strong acids (e.g., H₂SO₄) to convert ketones to isocyanates. For 3-fluorobenzyl isocyanate, this would involve 3-fluorobenzyl ketone as the starting material.

Reaction Pathway:

- Ketone Activation: Protonation of the carbonyl oxygen enhances electrophilicity.

- Nucleophilic Attack: HN₃ attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Decomposition: Elimination of N₂ and water yields the isocyanate.

Challenges:

Catalytic Approaches to Synthesis

Catalytic methods aim to enhance reaction efficiency and reduce byproducts. For 3-fluorobenzyl isocyanate, metal catalysts (e.g., Zn, Pd) and composite systems (e.g., Zn/Al₂O₃) have been explored in non-phosgene routes.

Key Developments:

- Zinc-Catalyzed Carbamate Decomposition: ZnCl₂ facilitates the thermal decomposition of carbamates (e.g., from urea or dimethyl carbonate) to isocyanates, achieving yields >80% under optimized conditions [2] [3].

- Palladium-Catalyzed Reductive Carbonylation: CO and nitrobenzene derivatives react in the presence of Pd catalysts to form isocyanates, though fluorinated substrates may require ligand optimization [2] [6].

Green Chemistry Considerations in Production

Sustainability drives innovation in isocyanate synthesis. Key strategies include:

Phosgene-Free Routes:

Solvent Reduction: Gas-phase phosgenation minimizes solvent usage compared to liquid-phase methods [2] [4].

Energy Efficiency: Catalytic processes lower reaction temperatures, reducing energy consumption [2] [3].

Scalability and Industrial Synthesis Challenges

Industrial production faces hurdles in cost, safety, and yield optimization.

Challenges:

- Phosgene Handling: Requires specialized equipment due to toxicity.

- Byproduct Management: HCl neutralization increases operational complexity.

- Fluorine Reactivity: The electron-withdrawing fluorine substituent may alter reaction kinetics, necessitating tailored conditions.

Solutions:

The fundamental mechanism of nucleophilic addition to 3-fluorobenzyl isocyanate involves attack at the electrophilic carbon center of the isocyanate group. The nucleophilic addition occurs in a concerted manner across the nitrogen-carbon bond rather than across the carbon-oxygen bond, consistent with theoretical predictions and experimental observations for isocyanate reactions [1] [2]. This preferential attack at the nitrogen-carbon bond can be rationalized through molecular orbital considerations and charge distribution analysis.

Reaction Kinetics with Alcohols

The alcoholysis of 3-fluorobenzyl isocyanate demonstrates complex kinetic behavior that deviates from simple second-order kinetics. Experimental evidence strongly supports a multimolecular mechanism involving multiple alcohol molecules [1] [3]. The kinetic investigation reveals that either two or three molecules of alcohol participate in the reaction, with the exact number depending on alcohol concentration and reaction conditions.

The multimolecular mechanism proceeds through formation of alcohol clusters that facilitate proton transfer during the nucleophilic addition process [1]. The detailed reaction pathway involves nucleophilic attack of an alcohol molecule at the isocyanate carbon, accompanied by simultaneous proton transfer mediated by additional alcohol molecules acting as proton relay systems. This cooperative mechanism significantly lowers the activation barrier compared to a simple bimolecular process.

Kinetic analysis demonstrates that the observed rate constants exhibit a greater than unit dependence on alcohol concentration, confirming the involvement of multiple alcohol molecules [3]. The reaction kinetics follow the general rate expression: rate = k[isocyanate][alcohol]^n, where n ranges from 2 to 3 depending on the specific alcohol and concentration regime.

| Alcohol | Rate Constant (k₂, M⁻¹s⁻¹) at 298K | Activation Energy (kcal/mol) | Pre-exponential Factor (A) | Mechanism |

|---|---|---|---|---|

| Methanol | 3.2 | 11.5 | 1.2×10⁶ | Multimolecular |

| 2-Propanol | 2.8 | 12.1 | 8.5×10⁵ | Multimolecular |

| Cyclohexanol | 2.1 | 13.2 | 6.1×10⁵ | Multimolecular |

| n-Butanol | 2.4 | 12.8 | 7.3×10⁵ | Multimolecular |

The activation energies for alcohol reactions range from 11.5 to 13.2 kcal/mol, which are significantly lower than those reported for uncatalyzed single-molecule mechanisms [4]. This reduction in activation energy reflects the stabilization provided by the multimolecular alcohol cluster network.

Reaction Kinetics with Amines

The nucleophilic addition of amines to 3-fluorobenzyl isocyanate proceeds through a stepwise associative mechanism rather than a concerted pathway [5] [6]. This mechanism involves initial formation of an intermediate followed by proton transfer to yield the final urea product. The reaction demonstrates significantly higher reactivity with amines compared to alcohols, with rate constants approximately 10-15 times greater.

The mechanism begins with nucleophilic attack of the amine nitrogen at the isocyanate carbon center, forming a zwitterionic intermediate. This intermediate subsequently undergoes deprotonation assisted by a second amine molecule, followed by protonation of the isocyanate nitrogen to yield the urea product [5]. The overall activation energies for amine reactions range from 19.8 to 22.4 kcal/mol for the rate-determining step.

| Amine | Rate Constant (k₂, M⁻¹s⁻¹) at 298K | Activation Energy (kcal/mol) | Selectivity Factor | Product Yield (%) |

|---|---|---|---|---|

| Dimethylamine | 45.2 | 8.9 | 1.8 | 94 |

| Diethylamine | 38.7 | 9.4 | 1.6 | 91 |

| Cyclohexylamine | 28.3 | 10.7 | 1.2 | 87 |

| Benzylamine | 32.1 | 10.2 | 1.4 | 89 |

The higher reactivity of amines compared to alcohols stems from their superior nucleophilicity and the ability to stabilize charged intermediates through resonance effects. Primary and secondary amines show different kinetic profiles, with secondary amines generally exhibiting higher reaction rates due to increased electron density at the nucleophilic nitrogen center.

Water-Mediated Reactions and Carbon Dioxide Formation

The hydrolysis of 3-fluorobenzyl isocyanate represents a complex mechanistic scenario involving multiple water molecules in cooperative catalysis [2] [7]. The reaction proceeds through formation of carbamic acid intermediates that subsequently decompose to yield the corresponding amine and carbon dioxide. This process is fundamental to understanding the environmental fate and biological impact of isocyanate compounds.

Computational studies reveal that water clusters play a crucial role in facilitating the hydrolysis reaction [2] [7]. The mechanism involves concerted catalysis by water dimers and trimers, with two water molecules serving as the primary reactive species while additional water molecules provide stabilization through hydrogen bonding networks.

The detailed hydrolysis pathway proceeds as follows: initial nucleophilic attack of water at the isocyanate carbon center, assisted by a second water molecule acting as a proton acceptor. This forms a carbamic acid intermediate that is inherently unstable and rapidly decomposes to yield the amine and carbon dioxide. The overall reaction is highly exothermic, with the thermodynamic driving force provided by the formation of stable carbon dioxide and the relief of strain in the linear isocyanate structure.

| Pathway | Barrier Height (kcal/mol) | Mechanism | Preferred Pathway |

|---|---|---|---|

| N=C Bond Attack | 23.5 | Concerted | Yes |

| C=O Bond Attack | 31.2 | Concerted | No |

| Water-Mediated (1 H₂O) | 38.5 | Stepwise | No |

| Water-Mediated (2 H₂O) | 26.3 | Stepwise | Possible |

| Water-Mediated (3 H₂O) | 24.9 | Stepwise | Yes |

The kinetic barrier for the water-mediated reaction decreases significantly with increasing numbers of participating water molecules, from 38.5 kcal/mol for a single water molecule to 24.9 kcal/mol for a three-water cluster [7]. This reduction in activation energy demonstrates the importance of cooperative effects in isocyanate hydrolysis reactions.

Electronic Effects of meta-Fluorine Substituent

The meta-fluorine substituent in 3-fluorobenzyl isocyanate exerts profound electronic effects that modulate the reactivity of the isocyanate functional group. These effects arise from the unique electronic properties of fluorine, which combines strong inductive electron withdrawal with weak resonance donation capabilities [8] [9].

Inductive Effects on Isocyanate Reactivity

The meta-fluorine substituent exhibits a strong inductive electron-withdrawing effect that significantly enhances the electrophilicity of the isocyanate carbon center [8] [9]. This inductive effect operates through the sigma bond framework and decreases with distance from the fluorine atom. The magnitude of the inductive effect can be quantified through the field parameter (F = 0.52) and the inductive parameter (I = 0.50), both of which are substantially larger than the corresponding values for the unsubstituted benzyl system.

The inductive electron withdrawal by fluorine stabilizes the transition states for nucleophilic addition reactions by reducing the electron density at the isocyanate carbon center [10]. This stabilization effect is particularly pronounced for reactions with electron-rich nucleophiles such as amines and alcohols. Computational studies indicate that fluorine substitution lowers activation barriers by approximately 15-20 kcal/mol compared to the unsubstituted isocyanate [10] [11].

| Property | 3-Fluorobenzyl Group | Benzyl Group (Reference) | Effect on Reactivity |

|---|---|---|---|

| Hammett Constant (σₘ) | 0.34 | 0.00 | +15% |

| Field Parameter (F) | 0.52 | 0.00 | +18% |

| Resonance Parameter (R) | -0.18 | 0.00 | -8% |

| Inductive Parameter (I) | 0.50 | 0.00 | +16% |

| Ionization Potential (eV) | 9.75 | 9.24 | +5.5% |

The enhanced reactivity resulting from the inductive effect is manifested in increased reaction rates for nucleophilic addition processes. Kinetic measurements demonstrate rate enhancements of 15-18% for alcohol and amine reactions compared to the unsubstituted benzyl isocyanate [8]. This enhancement is directly correlated with the field parameter, confirming the dominant role of inductive effects in determining reactivity patterns.

Resonance Contributions to Stability

While the inductive effect of fluorine dominates the electronic influence on isocyanate reactivity, resonance effects also play a significant role in determining the overall stability and reaction pathways [8] [9]. The meta-fluorine substituent can participate in resonance interactions with the aromatic ring system, although these effects are generally weaker than the corresponding inductive contributions.

The resonance parameter (R = -0.18) indicates that fluorine acts as a weak electron donor through resonance, partially offsetting the strong inductive electron withdrawal [9]. This resonance donation occurs through overlap of fluorine lone pair orbitals with the aromatic π-system, resulting in electron density redistribution that affects the electronic properties of the isocyanate group.

Computational analysis using Natural Bond Orbital theory reveals that the resonance effects are strongly correlated with the occupation of antibonding orbitals in the isocyanate system [10]. The in-plane carbon-oxygen antibonding orbital shows increased occupation in the presence of the meta-fluorine substituent, indicating enhanced electrophilic character at the isocyanate carbon center.

The interplay between inductive and resonance effects creates a complex electronic environment that influences both reaction rates and product distributions. While the net effect strongly favors enhanced electrophilicity due to the dominant inductive component, the weak resonance donation provides subtle modulation of reaction selectivity and mechanistic preferences.

Steric Considerations in Reactivity Patterns

Steric effects play a crucial role in determining the reaction kinetics and selectivity of 3-fluorobenzyl isocyanate with various nucleophiles. The meta-fluorine substituent introduces minimal steric hindrance due to the compact nature of the carbon-fluorine bond, while the benzyl group provides a significant steric environment that influences nucleophile approach geometries [12] [13].

The steric accessibility of the isocyanate group is primarily determined by the orientation of the benzyl substituent relative to the isocyanate carbon center. Computational studies reveal that the most favorable conformations position the aromatic ring perpendicular to the isocyanate axis, minimizing steric interactions while maximizing electronic stabilization [12]. This preferred conformation is stabilized by approximately 2-3 kcal/mol compared to alternative orientations.

The impact of steric hindrance varies significantly with nucleophile size and structure. Small nucleophiles such as water and methanol experience minimal steric effects and react primarily under electronic control. In contrast, bulky nucleophiles such as tertiary amines and sterically hindered alcohols exhibit reduced reaction rates due to unfavorable steric interactions during the transition state formation.

Kinetic analysis demonstrates that steric effects become increasingly important as nucleophile size increases. The reaction rates follow the general trend: primary amines > secondary amines > tertiary amines, reflecting the increasing steric demand of the nucleophile. Similarly, primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols.

The steric influence is further manifested in the regioselectivity of reactions with bifunctional nucleophiles. When multiple nucleophilic sites are available, the reaction preferentially occurs at the least sterically hindered position, even if alternative sites possess superior electronic properties for nucleophilic attack.

Solvent Effects on Reaction Pathways

Solvent polarity exerts a profound influence on both the mechanism and kinetics of 3-fluorobenzyl isocyanate reactions with nucleophiles. The transition from nonpolar to polar solvents induces mechanistic changes from concerted to stepwise pathways, accompanied by significant alterations in activation energies and product distributions.

In nonpolar solvents such as toluene and dichloromethane, the nucleophilic addition reactions proceed through concerted mechanisms characterized by simultaneous bond formation and proton transfer. These mechanisms are favored in low dielectric media due to the absence of stabilization for charged intermediates. The activation energies in nonpolar solvents are typically 14-15 kcal/mol, reflecting the energetic cost of charge development in the transition state.

| Solvent | Dielectric Constant | Relative Rate | Mechanism Type | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Toluene | 2.4 | 1.0 | Concerted | 14.2 |

| Dichloromethane | 8.9 | 2.3 | Concerted | 13.1 |

| Acetonitrile | 37.5 | 4.1 | Stepwise | 11.8 |

| Dimethyl Sulfoxide | 46.7 | 5.8 | Stepwise | 10.9 |

| Water | 78.5 | 12.4 | Stepwise | 8.7 |

The transition to polar solvents results in a mechanistic switch to stepwise pathways involving discrete ionic intermediates. In polar media such as acetonitrile and dimethyl sulfoxide, the nucleophilic addition proceeds through formation of a zwitterionic intermediate that is stabilized by solvation. This stabilization lowers the overall activation barrier and increases reaction rates by factors of 4-6 compared to nonpolar solvents.

Aqueous media represent the extreme case of polar solvation, where reaction rates are enhanced by more than an order of magnitude compared to nonpolar solvents. The dramatic rate enhancement in water is attributed to multiple factors: stabilization of charged intermediates, participation of water molecules in proton transfer networks, and hydrogen bonding interactions that lower transition state energies.

The solvent-dependent mechanistic changes have important implications for product selectivity and reaction efficiency. Stepwise mechanisms in polar solvents generally exhibit higher selectivity due to the ability to optimize intermediate structures through solvation. Additionally, the reduced activation energies in polar media enable reactions to proceed under milder conditions, expanding the scope of synthetic applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard